- Triethoxysilane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Cas no 90260-87-0 (Silane, triethoxy(1-phenylethenyl)-)

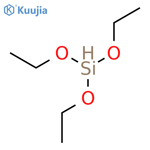

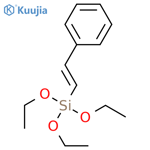

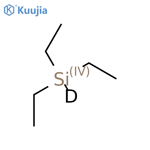

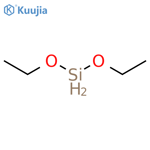

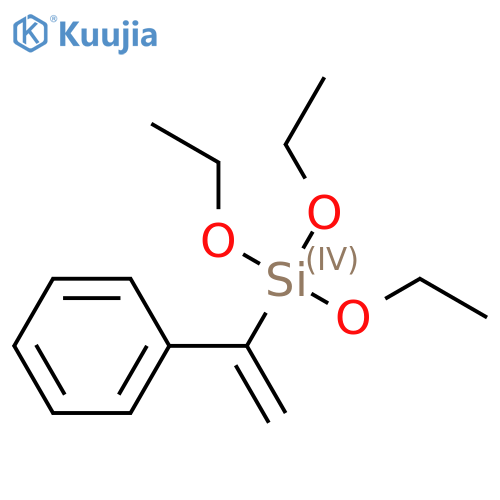

90260-87-0 structure

Productnaam:Silane, triethoxy(1-phenylethenyl)-

Silane, triethoxy(1-phenylethenyl)- Chemische en fysische eigenschappen

Naam en identificatie

-

- Silane, triethoxy(1-phenylethenyl)-

- Triethoxy(1-phenylethenyl)silane

- [1-(Triethoxysilyl)ethenyl]benzene (ACI)

- Silane, triethoxy(1-phenylethenyl)- (9CI)

- 1-Phenyl-1-(triethoxysilyl)ethene

- α-(Triethoxysilyl)styrene

- DKFGYGJKRWRIPR-UHFFFAOYSA-N

- SCHEMBL2283044

- DTXSID30458434

- Triethoxy(1-phenylethenyl)silane, 98%

- 90260-87-0

- triethoxy(1-phenylvinyl)silane

- TRIETHOXY(1-PHENYLETHENYL)SILANE 98

-

- MDL: MFCD05664337

- Inchi: 1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3

- InChI-sleutel: DKFGYGJKRWRIPR-UHFFFAOYSA-N

- LACHT: O([Si](C(C1C=CC=CC=1)=C)(OCC)OCC)CC

Berekende eigenschappen

- Exacte massa: 266.13382109g/mol

- Monoisotopische massa: 266.13382109g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 8

- Complexiteit: 232

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: nothing

- Oppervlakte lading: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 27.7Ų

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 0.975 g/mL at 25 °C(lit.)

- Kookpunt: 264-265 °C(lit.)

- Vlampunt: Fahrenheit: 194 ° f

Celsius: 90 ° c - Brekindex: n20/D 1.4800(lit.)

Silane, triethoxy(1-phenylethenyl)- Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:NA 1993 / PGIII

- WGK Duitsland:3

- Veiligheidsinstructies: 23-24/25

Silane, triethoxy(1-phenylethenyl)- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 596353-1G |

Silane, triethoxy(1-phenylethenyl)- |

90260-87-0 | 98% | 1G |

¥905.06 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255694-1 g |

Triethoxy(1-phenylethenyl)silane, |

90260-87-0 | 1g |

¥752.00 | 2023-07-10 | ||

| A2B Chem LLC | AH95678-5g |

TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |

90260-87-0 | 97% | 5g |

$2523.00 | 2024-05-20 | |

| A2B Chem LLC | AH95678-1g |

TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |

90260-87-0 | 97% | 1g |

$993.00 | 2024-05-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255694-1g |

Triethoxy(1-phenylethenyl)silane, |

90260-87-0 | 1g |

¥752.00 | 2023-09-05 |

Silane, triethoxy(1-phenylethenyl)- Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C

Referentie

- Selective hydrosilylation of alkynes with a nanoporous gold catalyst, Catalysis Science & Technology, 2013, 3(11), 2902-2905

Productiemethode 3

Reactievoorwaarden

1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-

Referentie

- H2OsCl6 as a catalyst for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(3), 437-42

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Water Solvents: Water

Referentie

- Hydrosilylation of phenylacetylene in the presence of hexachloroosmic acid, Zhurnal Obshchei Khimii, 1984, 54(1), 115-17

Productiemethode 5

Reactievoorwaarden

1.1 Catalysts: 2460746-49-8 Solvents: Toluene

Referentie

- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactions, Journal of Organometallic Chemistry, 2020, 923,

Productiemethode 6

Reactievoorwaarden

1.1 Catalysts: Platinum (zeolite-bound)

Referentie

- Metalized zeolites as a catalysts for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(10),

Productiemethode 7

Reactievoorwaarden

1.1 Catalysts: Cobalt, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Tetrahydrofuran ; 5 h, 60 °C

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Referentie

- Markovnikov Hydrosilylation of Alkynes with Tertiary Silanes Catalyzed by Dinuclear Cobalt Carbonyl Complexes with NHC Ligation, Journal of the American Chemical Society, 2021, 143(32), 12847-12856

Productiemethode 8

Reactievoorwaarden

1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane

1.2 -

1.2 -

Referentie

- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh Complexes, Organometallics, 2002, 21(8), 1743-1746

Productiemethode 9

Reactievoorwaarden

1.1 Catalysts: Platinum , Carbon

Referentie

- Hydrosilylation of alkynes catalyzed by platinum on carbon, Journal of Organometallic Chemistry, 2002, 645(1-2), 1-13

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C

Referentie

- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts, Organometallics, 2017, 36(13), 2460-2469

Productiemethode 11

Reactievoorwaarden

1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C

Referentie

- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions, Tetrahedron Letters, 2020, 61(36),

Productiemethode 12

Reactievoorwaarden

1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C

Referentie

- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylation, Polyhedron, 2019, 172, 167-174

Productiemethode 13

Reactievoorwaarden

1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C

Referentie

- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2, Tetrahedron, 2012, 68(42), 8724-8731

Productiemethode 14

Reactievoorwaarden

1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

Referentie

- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanes, Journal of Catalysis, 2022, 411, 116-121

Productiemethode 15

Reactievoorwaarden

1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene

Referentie

- Iridium complexes in hydrosilylation reactions of unsaturated compounds, Zhurnal Obshchei Khimii, 1993, 63(10), 2257-66

Productiemethode 16

Reactievoorwaarden

1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C

Referentie

- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room Temperature, Organometallics, 2012, 31(8), 3355-3360

Productiemethode 17

Reactievoorwaarden

1.1 Catalysts: Platinum

Referentie

- Platinum-catalyzed hydrosilylation of alkynes, Organometallics, 1991, 10(10), 3750-9

Productiemethode 18

Reactievoorwaarden

Referentie

- Zeolite-catalyzed hydrosilylation, Zhurnal Obshchei Khimii, 1989, 59(9), 2150-1

Productiemethode 19

Reactievoorwaarden

1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-

Referentie

- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetylene, Zhurnal Obshchei Khimii, 1985, 55(5), 1036-8

Productiemethode 20

Reactievoorwaarden

1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt

Referentie

- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of Alkynes, Organometallics, 2019, 38(19), 3512-3520

Silane, triethoxy(1-phenylethenyl)- Raw materials

Silane, triethoxy(1-phenylethenyl)- Preparation Products

Silane, triethoxy(1-phenylethenyl)- Gerelateerde literatuur

-

O. Pascu,V. Liautard,M. Vaultier,M. Pucheault,C. Aymonier RSC Adv. 2014 4 59953

90260-87-0 (Silane, triethoxy(1-phenylethenyl)-) Gerelateerde producten

- 866050-22-8(1-[3-nitro-4-(pyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid)

- 2137589-27-4(5-(pyridin-3-yl)methyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1198285-63-0(4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine)

- 1805950-62-2(Methyl 2-bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-5-acetate)

- 1269502-36-4(ethyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate)

- 1373253-20-3(Imidazolidin-4-one hydrochloride)

- 921530-65-6(3-(2-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

- 851726-57-3(2-{(tert-butoxy)carbonyl(4-fluorophenyl)methylamino}acetic acid)

- 1086375-34-9(1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2229268-18-0(1-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-2-ol)

Aanbevolen leveranciers

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

Shandong Feiyang Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Aoguang Biotechnology Co., Ltd

Goudlid

CN Leverancier

Bulk

上海贤鼎生物科技有限公司

Goudlid

CN Leverancier

Bulk